8''-Hydroxypactamycin
Overview
Description
8’‘-Hydroxypactamycin is a derivative of the antibiotic pactamycin, which is a highly substituted aminocyclopentitol-derived secondary metabolite produced by the soil bacterium Streptomyces pactum . Pactamycin and its derivatives, including 8’'-Hydroxypactamycin, have exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8’‘-Hydroxypactamycin involves multiple steps starting from commercially available materials. The total synthesis of pactamycin, which serves as a precursor, can be achieved through a fifteen-step process . This process includes key steps such as stereoselective desymmetrization and late-stage structural modifications to introduce the hydroxyl group at the 8’’ position .
Industrial Production Methods: Industrial production of 8’'-Hydroxypactamycin is typically achieved through fermentation processes using Streptomyces pactum. Optimization of culture conditions, including nutrient supply, cell density, oxygenation, temperature, and pH, is crucial for maximizing yield . Genetic engineering techniques have also been employed to enhance the production of pactamycin and its derivatives .
Chemical Reactions Analysis
Types of Reactions: 8’'-Hydroxypactamycin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents such as cytochrome P450 monooxygenase.
Reduction: Reagents like sodium borohydride.
Substitution: Conditions involving nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of pactamycin, which retain or enhance the biological activity of the parent compound .
Scientific Research Applications
8’'-Hydroxypactamycin has a wide range of scientific research applications:
Chemistry: Used as a molecular probe for studying ribosomal function.
Biology: Investigated for its antibacterial, antitumor, antiviral, and antiprotozoal activities.
Medicine: Potential therapeutic applications, although its high toxicity limits its use.
Industry: Employed in the development of new antibiotics and other bioactive compounds.
Mechanism of Action
8’'-Hydroxypactamycin exerts its effects by targeting the small ribosomal subunit and inhibiting protein synthesis in bacteria, archaea, and eukaryotes . This inhibition occurs through binding to the ribosomal RNA, thereby blocking the translation process . The molecular targets include specific sites on the ribosomal RNA, and the pathways involved are those related to protein synthesis .
Comparison with Similar Compounds
Pactamycin: The parent compound with similar biological activities but higher toxicity.
7-Deoxypactamycin: Another derivative with slightly different biological properties.
8’'-Hydroxypactamycate: A related compound with antitumor activity.
Uniqueness: 8’‘-Hydroxypactamycin is unique due to its specific hydroxylation at the 8’’ position, which can enhance its biological activity while potentially reducing toxicity compared to the parent compound .
Properties
IUPAC Name |
[(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZOEBXINKYJRQ-HTTUFWJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909234 | |
Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104820-97-5 | |
Record name | 8''-Hydroxypactamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.